An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 4-Chloro-6,8-difluoroquinazoline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous therapeutic agents with a wide range of biological activities.[1] Within this class of compounds, halogenated quinazolines, such as 4-Chloro-6,8-difluoroquinazoline, have emerged as pivotal intermediates in the synthesis of complex molecules for drug discovery. The strategic placement of a chlorine atom at the 4-position provides a highly reactive site for nucleophilic substitution, enabling the construction of diverse molecular libraries for biological screening.[1] Furthermore, the presence of fluorine atoms at the 6 and 8 positions can significantly enhance the physicochemical properties of the resulting molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of 4-Chloro-6,8-difluoroquinazoline, from its synthesis and chemical properties to its critical role in the development of next-generation therapeutics.
Compound Identification and Physicochemical Properties
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Chemical Name: 4-Chloro-6,8-difluoroquinazoline
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CAS Number: 1388603-94-8[1]
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Molecular Formula: C₈H₃ClF₂N₂
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Molecular Weight: 200.58 g/mol
While extensive experimental data for 4-Chloro-6,8-difluoroquinazoline is not widely published, its physicochemical properties can be predicted based on closely related analogs.
| Property | Predicted Value | Reference Analog |
| Physical State | Solid | 4-Chloro-6-fluoroquinoline[2] |
| Melting Point | > 75-80 °C | 4-Chloro-6-fluoroquinoline[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | General observation for similar heterocyclic compounds |
| Storage | 2-8°C, under inert atmosphere | 4-Chloro-6-fluoroquinoline[2] |
Proposed Synthesis of 4-Chloro-6,8-difluoroquinazoline
A plausible and efficient synthetic route to 4-Chloro-6,8-difluoroquinazoline involves the chlorination of the corresponding 6,8-difluoroquinazolin-4-one. This transformation is a common and well-established method for the preparation of 4-chloroquinazolines.
Experimental Protocol: Chlorination of 6,8-Difluoroquinazolin-4-one
Materials:
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6,8-Difluoroquinazolin-4-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Toluene (or other high-boiling inert solvent)
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Saturated sodium bicarbonate solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred suspension of 6,8-difluoroquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of DMF.
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Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.
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Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude 4-Chloro-6,8-difluoroquinazoline by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chlorides.
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N,N-Dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is the active electrophile in the reaction.
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Toluene is used as a high-boiling solvent to ensure the reaction reaches the necessary temperature for the chlorination to proceed efficiently.
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Quenching with ice and neutralization with sodium bicarbonate are critical steps to safely decompose the excess POCl₃ and neutralize the resulting hydrochloric acid.
start [label="6,8-Difluoroquinazolin-4-one"]; reagents [label="POCl₃, DMF (cat.)\nToluene, Reflux", shape=plaintext]; product [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents [arrowhead=none]; reagents -> product;
caption [label="Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }
Proposed synthesis of 4-Chloro-6,8-difluoroquinazoline.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-Chloro-6,8-difluoroquinazoline in medicinal chemistry lies in the high reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, particularly amines, to generate libraries of 4-substituted quinazoline derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The electron-withdrawing nature of the quinazoline ring system, further enhanced by the fluoro substituents, makes the 4-position highly susceptible to nucleophilic attack. The reaction with primary or secondary amines is one of the most common and powerful methods for generating pharmacologically active compounds.[3]
reactant1 [label="4-Chloro-6,8-difluoroquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="R¹R²NH\n(Nucleophilic Amine)"]; reagents [label="Base (e.g., DIPEA)\nSolvent (e.g., IPA, DMF)", shape=plaintext]; product [label="4-Amino-6,8-difluoroquinazoline\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
reactant1 -> reagents [arrowhead=none]; reactant2 -> reagents [arrowhead=none]; reagents -> product;
caption [label="General SNAr reaction at the 4-position.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; }
General SNAr reaction at the 4-position.
This reactivity is the foundation for the synthesis of numerous kinase inhibitors, where the 4-anilinoquinazoline core is a key pharmacophore for binding to the ATP-binding site of enzymes like Epidermal Growth Factor Receptor (EGFR).[3]
Safety and Handling
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye damage.
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May cause respiratory irritation.
Recommended Handling Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-6,8-difluoroquinazoline is a valuable and highly reactive chemical intermediate with significant potential in the field of drug discovery. Its strategic combination of a reactive chloro group and modulating fluoro substituents makes it an ideal starting material for the synthesis of diverse libraries of compounds, particularly for the development of targeted therapies like kinase inhibitors. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
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PubChem. 4-Chloro-6-fluoroquinoline. [Link]
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LookChem. Cas 391-77-5, 4-Chloro-6-fluoroquinoline. [Link]
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PubChemLite. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). [Link]
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PubChemLite. 4-chloro-6-fluoroquinazoline (C8H4ClFN2). [Link]
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de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2696–2707. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-6-fluoroquinoline 97 391-77-5 [sigmaaldrich.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-fluoroquinoline | C9H5ClFN | CID 2736586 - PubChem [pubchem.ncbi.nlm.nih.gov]
